molecular formula C47H95NO24 B12936737 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Katalognummer: B12936737
Molekulargewicht: 1058.2 g/mol
InChI-Schlüssel: CXQRMUSJCRYUOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under specific conditions to form the desired compound. For example, the reaction of compound A with compound B in the presence of a catalyst at elevated temperatures can yield compound “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow reactors and automated control systems are often employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “N/A” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by factors such as the presence of specific reagents, reaction conditions, and the nature of the compound itself.

Common Reagents and Conditions: Common reagents used in the reactions of compound “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “N/A” depend on the specific reaction and conditions. For example, oxidation of compound “N/A” may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In the field of chemistry, compound “N/A” is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.

Biology: In biological research, compound “N/A” is studied for its potential effects on cellular processes and biochemical pathways. It may be used as a probe to investigate specific molecular interactions and mechanisms within cells.

Medicine: In medicine, compound “N/A” is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development and clinical applications.

Industry: In industrial applications, compound “N/A” is utilized in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable component in manufacturing processes.

Wirkmechanismus

The mechanism of action of compound “N/A” involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific properties and structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “N/A” include compounds X, Y, and Z, which share structural or functional similarities. These compounds may exhibit similar reactivity and applications but differ in specific properties and effects.

Uniqueness: The uniqueness of compound “N/A” lies in its specific combination of properties, such as its reactivity, stability, and biological activity. These unique characteristics make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C47H95NO24

Molekulargewicht

1058.2 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C47H95NO24/c48-2-4-52-6-8-54-10-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-36-68-38-40-70-42-44-72-46-45-71-43-41-69-39-37-67-35-33-65-31-29-63-27-25-61-23-21-59-19-17-57-15-13-55-11-9-53-7-5-51-3-1-47(49)50/h1-46,48H2,(H,49,50)

InChI-Schlüssel

CXQRMUSJCRYUOR-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.